2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHJZMKOWPQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 268.27 g/mol
- CAS Number : 114333-42-5
- IUPAC Name : 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of thiol compounds with various electrophiles. For this specific compound, the synthetic pathway often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the phenyl and methoxy substituents via electrophilic aromatic substitution.
- Final modifications to enhance biological activity.
Cytotoxicity
Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated the cytotoxic effects of related oxadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The findings demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 29 |
| Related derivative | MCF-7 | 73 |
These results suggest that structural modifications in oxadiazoles can lead to enhanced anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.
The anticancer mechanisms attributed to oxadiazoles include:
- Inhibition of Growth Factors : Oxadiazoles interfere with signaling pathways that promote tumor growth.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.
Case Studies
In a comparative study involving various oxadiazole derivatives, it was shown that those with additional functional groups (e.g., phthalimide moieties) exhibited increased lipophilicity and better interaction with biological targets, leading to enhanced cytotoxic effects against cancer cells.
Example Case Study
A derivative containing two phthalimide moieties demonstrated an IC50 value of 29 μM against HeLa cells, significantly outperforming other tested compounds. This enhancement is likely due to increased cellular uptake and interaction with multiple biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Triazole-Based Analogues
- 2-[[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-1-phenylethanone (CAS: 681226-14-2): Replaces the oxadiazole with a 1,2,4-triazole ring, introducing an additional nitrogen atom. The 4-chlorophenyl substituent increases lipophilicity (ClogP: 4.2 vs. Demonstrated higher thermal stability (melting point: 215–217°C) compared to the oxadiazole derivative (mp: 102–104°C), attributed to stronger π-π stacking in the triazole core .
Imidazole-Based Analogues
- 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone: Substitutes oxadiazole with an imidazole ring, introducing a basic nitrogen. The pyrrolidinylcarbonyl group enhances hydrogen-bond acceptor capacity, improving binding to enzymes like monoamine oxidase (MAO) but increasing molecular weight (MW: 507.6 vs. 326.4 for the oxadiazole compound) .
Substituent Variations
Methoxy vs. Halogen Substituents
- 1-(4-Fluorophenyl)-2-((5-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (Compound 4b, CAS: N/A):
- 1-(4-Chlorophenyl) Analogue (Compound 4c):
Piperazine-Modified Analogues
- 2-((5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (Compound 4a): Incorporates a piperazine-methyl group, increasing basicity (pKa: 8.9 vs. neutral for the parent compound) and solubility in acidic media (logS: -3.1 vs. -4.2). Demonstrated superior MAO-B inhibition (Ki: 0.45 µM) compared to non-piperazine analogues (Ki: >10 µM) .
Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀/µM | Reference |
|---|---|---|---|
| Parent Oxadiazole Compound | α-Glucosidase | 49.7 | |
| Piperazine Derivative (4a) | MAO-B | 0.45 | |
| Indole-Acetamide Analogue | Lipoxygenase (LOX) | 99.3 |
- The parent compound shows moderate α-glucosidase inhibition, while piperazine derivatives excel in MAO-B targeting due to enhanced basicity and hydrogen bonding .
Cytotoxicity
Physicochemical Properties
| Property | Parent Compound | Triazole Analogue | Piperazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 326.4 | 435.9 | 425.2 |
| logP (Calculated) | 3.8 | 4.2 | 3.1 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.07 | 0.35 |
| Melting Point (°C) | 102–104 | 215–217 | 104–106 |
- The piperazine derivative’s lower logP and higher solubility highlight the impact of basic substituents on drug-likeness .
Q & A
Basic: What are the recommended methodologies for synthesizing 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone?
Answer:
The synthesis typically involves a multi-step process:
Cyclization of hydrazides : React 4-methoxyphenyl-substituted hydrazides with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .
Sulfanyl group introduction : Treat the oxadiazole intermediate with thioglycolic acid or thiol-containing reagents in the presence of a coupling agent (e.g., DCC) to attach the sulfanyl group .
Ketone functionalization : React the sulfanyl-oxadiazole derivative with phenacyl bromide in anhydrous acetone, using triethylamine as a base, to yield the final ethanone product .
Key Considerations : Use inert atmospheres (N₂/Ar) during moisture-sensitive steps, and purify via column chromatography or recrystallization (methanol:water = 3:1) to achieve >95% purity .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Employ a combination of analytical techniques:
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methoxy signals (δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 342.08 [M+H]⁺) and fragmentation patterns matching the sulfanyl-oxadiazole and ethanone moieties .
- FT-IR : Identify characteristic bands for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and S–C (~680 cm⁻¹) .
Note : Cross-validate with X-ray crystallography if single crystals are obtainable .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structural analogs:
- Hazards : Skin/eye irritation (Category 2), respiratory tract irritation (H335) .
- Precautions :
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation; monitor for decomposition products (e.g., SOₓ, NOₓ) during reactions .
- Store in sealed containers under inert gas to prevent oxidation of the sulfanyl group .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key variables to optimize:
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates during cyclization (yield increases from 65% to 82%) .
- Catalyst Screening : Use p-TSA instead of H₂SO₄ for sulfanyl group attachment, reducing side-product formation .
- Temperature Control : Maintain 80–90°C during oxadiazole formation to prevent premature decomposition .
Data-Driven Approach : Design a factorial experiment (e.g., 3³ DOE) to evaluate solvent, catalyst, and temperature interactions .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Hypothesis Testing :
- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
Advanced: What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?
Answer:
Preliminary studies on analogs suggest:
- Target Engagement : The oxadiazole core may chelate metal ions in enzyme active sites (e.g., cytochrome P450), while the sulfanyl group modulates redox activity .
- Experimental Design :
- Kinetic Assays : Measure IC₅₀ against recombinant enzymes (e.g., COX-2) using fluorogenic substrates .
- Molecular Docking : Simulate binding poses with AutoDock Vina; prioritize residues within 4Å of the methoxyphenyl group .
Contradiction Note : Some studies report anti-inflammatory activity, while others show cytotoxicity—dose-dependent effects require further validation .
Advanced: How does environmental stability (e.g., photodegradation) impact experimental reproducibility?
Answer:
- Stability Studies :
- Photolysis : Expose to UV (254 nm) for 24 hrs; monitor decomposition via HPLC (retention time shifts indicate breakdown products) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; >90% degradation after 7 days suggests susceptibility to aqueous conditions .
- Mitigation : Add antioxidants (e.g., BHT) to storage solutions and use amber vials to prevent light-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
